6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
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Overview
Description
6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its hexahydropyrano[3,2-d][1,3]dioxine core, which is substituted with ethylsulfinyl, phenyl, and phenylmethoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the hexahydropyrano[3,2-d][1,3]dioxine core, followed by the introduction of the ethylsulfinyl, phenyl, and phenylmethoxy groups. Commonly used reagents and conditions include:
Formation of the hexahydropyrano[3,2-d][1,3]dioxine core: This step often involves the cyclization of a suitable diol with a dihalide or a diester under acidic or basic conditions.
Introduction of the ethylsulfinyl group: This can be achieved through the oxidation of an ethylthio precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Introduction of the phenyl and phenylmethoxy groups: These groups can be introduced through nucleophilic substitution reactions using phenyl and phenylmethoxy halides or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the ethylsulfinyl group, converting it to an ethylthio group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides, phenyl halides.
Major Products Formed
Oxidation products: Ethylsulfonyl derivatives.
Reduction products: Ethylthio derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. The ethylsulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The phenyl and phenylmethoxy groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
7,8-Bis(benzyloxy)-6-(ethylsulfinyl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine: A structurally similar compound with benzyloxy groups instead of phenylmethoxy groups.
6-(Phenylthio)-2-phenyl-7,8-bis(phenylmethoxy)-hexahydropyrano[3,2-d][1,3]dioxine: A compound with a phenylthio group instead of an ethylsulfinyl group.
Uniqueness
6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is unique due to the presence of the ethylsulfinyl group, which imparts specific chemical reactivity and potential biological activity. The combination of phenyl and phenylmethoxy groups further enhances its structural complexity and versatility in various applications.
Properties
Molecular Formula |
C29H32O6S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3 |
InChI Key |
HOPJJYXGUGPOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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